

Spectroscopic Analysis of N-(4-Nitrophenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-(4-Nitrophenyl)acetamide**

Cat. No.: **B089526**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **N-(4-Nitrophenyl)acetamide**, a key intermediate in synthesizing various organic compounds. The following sections detail the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, along with the experimental protocols used to obtain these spectra.

Core Spectroscopic Data

The spectroscopic data for **N-(4-Nitrophenyl)acetamide** is summarized below, providing a quantitative basis for its structural identification and characterization.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group	Characteristic
3275-3903	N-H (Amide)	Stretch
1678	C=O (Amide I)	Stretch
1559, 1540	N=O (Nitro group)	Asymmetric Stretch
847, 748	C-H (Aromatic)	Bending

Table 1: Key IR absorption bands for **N-(4-Nitrophenyl)acetamide**.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectra

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.2	Singlet	3H	-COCH ₃
~7.7	Doublet	2H	Aromatic protons
~8.2	Doublet	2H	Aromatic protons
~10.4	Singlet	1H	-NH

Table 2: ¹H NMR data for **N-(4-Nitrophenyl)acetamide**.

¹³C NMR Spectra

Chemical Shift (δ) ppm	Assignment
~24	-COCH ₃
~119	Aromatic CH
~125	Aromatic CH
~143	Aromatic C-NO ₂
~145	Aromatic C-NH
~169	C=O (Amide)

Table 3: ¹³C NMR data for **N-(4-Nitrophenyl)acetamide**.

Mass Spectrometry (MS)

m/z Ratio	Ion Fragment
180	$[M]^+$ (Molecular Ion)
138	$[M - NO_2]^+$
123	
107	
77	$[C_6H_5]^+$
43	$[CH_3CO]^+$

Table 4: Mass spectrometry fragmentation data for **N-(4-Nitrophenyl)acetamide**.^[2] The molecular weight of **N-(4-Nitrophenyl)acetamide** is 180.16 g/mol .^{[1][2][3][4]}

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses performed on **N-(4-Nitrophenyl)acetamide**.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method) A small amount of the solid **N-(4-Nitrophenyl)acetamide** sample (1-2 mg) is finely ground using an agate mortar and pestle.^[5] This is then mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder, which is transparent in the IR region.^[5] The mixture is then compressed in a pellet die using a hydraulic press to form a thin, transparent pellet.^[5]

Data Acquisition The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.^[5] A background spectrum of a pure KBr pellet is typically run first and automatically subtracted from the sample spectrum.^[6] The spectrum is then recorded over the mid-IR range (typically 4000-400 cm^{-1}).^[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation Approximately 10 mg of **N-(4-Nitrophenyl)acetamide** is dissolved in about 0.7 mL of a deuterated solvent, such as deuterated chloroform ($CDCl_3$) or dimethyl sulfoxide

(DMSO-d₆), in a clean NMR tube.[8] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's spectrum.[9] The tube is capped and gently shaken to ensure the sample is fully dissolved.[8]

Data Acquisition The NMR tube is placed in a spinner and inserted into the NMR spectrometer. [8] For ¹H NMR, the spectrum is acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum by removing C-H coupling. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[10]

Mass Spectrometry (MS)

Sample Introduction and Ionization The **N-(4-Nitrophenyl)acetamide** sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).[1] Electron Ionization (EI) is a common method where high-energy electrons bombard the sample molecules, causing them to ionize and fragment.[11]

Mass Analysis and Detection The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). [11][12] A detector then records the abundance of each ion at a specific m/z value, generating a mass spectrum.[11] The peak with the highest m/z ratio usually corresponds to the molecular ion (M⁺).[13]

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **N-(4-Nitrophenyl)acetamide**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jcbsc.org [jcbsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Acetamide, N-(4-nitrophenyl)- [webbook.nist.gov]
- 4. 4-Nitroacetanilide | C8H8N2O3 | CID 7691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. fiveable.me [fiveable.me]
- 13. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of N-(4-Nitrophenyl)acetamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089526#spectroscopic-data-of-n-4-nitrophenyl-acetamide-ir-nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com